2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate
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Overview
Description
2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H20O3 It is a derivative of benzoate and is known for its unique chemical structure, which includes an acetyl group, two methyl groups, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,5-dimethylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate
- 2,5-Dimethylphenyl 4-methoxybenzoate
- 2-Acetyl-4-methoxyphenyl 4-methoxybenzoate
Uniqueness
2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88952-26-5 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyl-4,5-dimethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-9-16(13(3)19)17(10-12(11)2)22-18(20)14-5-7-15(21-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
CKKMREBHPCYGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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